Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate
Description
Propriétés
IUPAC Name |
methyl 3-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c1-18-11(17)9-7(2-4-19-9)14-6-8-10(13)15-12-16(8)3-5-20-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMGVUKFTKZOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CC2=C(N=C3N2C=CS3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-chloroimidazo[2,1-b][1,3]thiazol-5-yl with 2-thiophenecarboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Large-scale reactors and advanced purification techniques are employed to ensure the quality and consistency of the final product. Continuous flow chemistry and automated systems are increasingly being adopted to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
This compound has garnered attention in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: Its biological activity has been explored in various assays, showing potential as a bioactive molecule.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as a lead compound in drug discovery.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Properties
Functional Group Comparisons
Imidazothiazole-Triazole Hybrids () :
- Compounds 12h–12k incorporate triazole-acetamide side chains, enhancing solubility and enabling hydrogen bonding with biological targets. For example, 12h showed potent IDO1 inhibition (IC₅₀ = 0.45 µM) due to interactions with the heme-binding pocket of IDO1 .
- In contrast, the target compound’s thiophenecarboxylate group may favor π-π stacking or electrostatic interactions, depending on the target enzyme’s active site.
Bis-Imidazothiazole Derivatives (): Compound 15 (MW = 564.20) demonstrates the impact of dimeric imidazothiazole structures on antimicrobial activity. The cinnamyl-indolinone group in 15 likely enhances membrane penetration, a feature absent in the monofunctional target compound .
Activité Biologique
Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a thiazole ring and thiophene moiety. Its IUPAC name is methyl 3-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-thiophene-2-carboxylate. The molecular formula is with a molecular weight of 303.82 g/mol.
Mode of Action
this compound interacts with various cellular targets, leading to significant alterations in cellular processes. Compounds with similar structures have shown the ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Biochemical Pathways
Research indicates that related compounds can influence multiple biochemical pathways. For instance, they may affect the FLT3 signaling pathway, which is crucial in acute myeloid leukemia (AML) progression. Inhibition of FLT3 has been linked to reduced viability in FLT3-dependent AML cell lines .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo-thiazole derivatives. For example, derivatives similar to this compound have demonstrated potent activity against AML cell lines such as MV4-11. In these studies, IC50 values as low as 0.002 μM were reported for some derivatives against FLT3-dependent cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 19 | MV4-11 | 0.002 |
| Compound A | HeLa | >10 |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties comparable to standard pharmaceuticals like ibuprofen. This activity is attributed to its ability to modulate inflammatory cytokines and inhibit pathways involved in inflammation.
Case Studies
Case Study 1: Acute Myeloid Leukemia (AML)
In a study exploring the structure-activity relationship (SAR) of imidazo-thiazole derivatives, this compound was tested for its effects on AML cell lines. The results indicated significant cytotoxicity specifically against FLT3-dependent cells while showing minimal effects on FLT3-independent lines like HeLa .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of related compounds in vitro. The results demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, supporting their potential therapeutic use in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions between 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and methyl 3-amino-2-thiophenecarboxylate. Key steps include:
- Solvent Selection : Use ethanol or dioxane as solvents for improved solubility and reaction efficiency .
- Catalysis : Triethylamine is often added to neutralize HCl byproducts during amide bond formation .
- Purification : Recrystallization from ethanol-DMF mixtures yields pure products (typical yields: 65–74%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
- ¹H-NMR : Look for signals corresponding to methyl ester protons (δ 3.8–4.0 ppm), aromatic thiophene protons (δ 6.5–7.5 ppm), and imine protons (δ 8.0–8.5 ppm) .
- Elemental Analysis : Verify C, H, N, and S content (±0.4% deviation) to confirm purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <50 μM suggest potential therapeutic relevance .
- Antiviral Assays : Evaluate inhibition of viral replication (e.g., influenza A) via plaque reduction assays. Dose-dependent inhibition (10–100 μM) has been observed in structurally related imidazothiazoles .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., Schiff base formation) .
- Reaction Path Screening : Apply algorithms like GRRM to explore alternative pathways and minimize side products .
- Solvent Optimization : Predict solvent effects (e.g., polarity, dielectric constant) using COSMO-RS models to enhance yield .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell line passages, serum concentrations, and incubation times. Discrepancies in IC₅₀ values (e.g., 20 μM vs. 80 μM) often arise from protocol variability .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain reduced activity in vivo .
- SAR Analysis : Compare substituent effects (e.g., chloro vs. nitro groups) on bioactivity to identify critical pharmacophores .
Q. What strategies improve regioselectivity in imidazothiazole-thiophene conjugates?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the imidazothiazole ring to guide coupling at the 5-position .
- Metal Catalysis : Employ Pd(0)/Cu(I) systems for cross-coupling reactions, achieving >90% regioselectivity in related heterocycles .
- Steric Control : Use bulky bases (e.g., DBU) to suppress undesired N-alkylation pathways .
Q. How to address low yield in cycloaddition steps during derivative synthesis?
- Methodological Answer :
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes, improving yields by 20–30% for 1,3-dipolar cycloadditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states in azomethine ylide formations .
- Solvent-Free Conditions : Minimize side reactions by using neat conditions at 80–100°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
